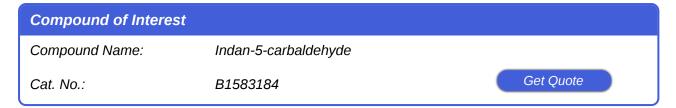


Commercial Sourcing and Technical Guide for Indan-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-5-carbaldehyde, also known as 2,3-dihydro-1H-indene-5-carbaldehyde, is a valuable aromatic aldehyde building block in organic synthesis.[1][2] Its indan core structure is a key motif in numerous biologically active molecules and pharmaceutical compounds.[3][4] The presence of a reactive aldehyde group allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules for applications in medicinal chemistry and materials science.[2] This guide provides an in-depth overview of commercial suppliers, physicochemical properties, a representative synthetic protocol, and relevant chemical pathways.

Physicochemical Properties

Indan-5-carbaldehyde is typically a colorless to light yellow liquid.[5] Key identifying and physical properties are summarized below.



Property	Value	Reference	
CAS Number	30084-91-4	[1][6]	
Molecular Formula	C10H10O	[1][2]	
Molecular Weight	146.19 g/mol	[1][2]	
Boiling Point	262.3°C at 760 mmHg		
Density	1.122 g/cm ³		
Flash Point	139.7°C		
Refractive Index	1.61		
Synonyms	2,3-dihydro-1H-indene-5- carbaldehyde, 5-Formylindan, [1][5] Indan-5-carboxaldehyde		

Commercial Suppliers

Indan-5-carbaldehyde is available from various chemical suppliers, typically at purities of 95% or higher. The following table summarizes offerings from several prominent vendors. Please note that availability and product codes are subject to change, and researchers should consult the suppliers' websites for the most current information.



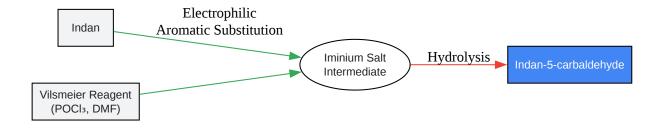
Supplier	Product Number(s)	Purity	Available Quantities
Apollo Scientific	54-OR912348	98%	100mg, 250mg, 1g, 5g, 25g[7]
Santa Cruz Biotechnology	sc-263907	≥95%	Inquire
SynQuest Laboratories	2715-1-0A	95%	Inquire[6]
EvitaChem	EVT-306549	Not Specified	Inquire[2]
CookeChem	Not Specified	95%	Inquire[8]
NanoAxis LLC	NA-DA007JKS	97%	1g[9]

Synthetic Pathways and Methodologies

The indan scaffold and its derivatives are central to many synthetic strategies in medicinal chemistry. The aldehyde functional group of **Indan-5-carbaldehyde** serves as a versatile handle for constructing more complex molecular architectures.

Illustrative Synthetic Pathway: Vilsmeier-Haack Formylation

A common method for introducing an aldehyde group onto an activated aromatic ring, such as indan, is the Vilsmeier-Haack reaction. This reaction uses a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.





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Caption: Vilsmeier-Haack reaction for the synthesis of **Indan-5-carbaldehyde**.

Experimental Protocol: Vilsmeier-Haack Formylation of Indan (Representative)

The following is a representative, generalized protocol based on standard organic chemistry procedures and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation:

- In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF) to 0°C in an ice bath.
- Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent is formed exothermically and should be prepared fresh.

2. Reaction:

- Dissolve Indan in a suitable solvent (e.g., dichloromethane).
- Add the Indan solution to the freshly prepared Vilsmeier reagent at 0°C.
- Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-70°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Purification:

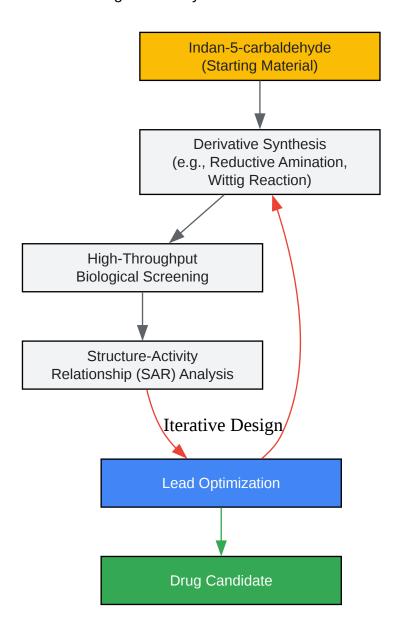
- Cool the reaction mixture in an ice bath.
- Carefully quench the reaction by slowly pouring it over crushed ice and a saturated sodium acetate or sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield pure Indan-5-carbaldehyde.

Application in Drug Discovery Workflow

Indan-5-carbaldehyde is a starting material for creating libraries of compounds for screening. In a typical ligand-based drug design workflow, derivatives of the indan scaffold can be synthesized and evaluated for biological activity.





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Caption: Role of **Indan-5-carbaldehyde** in a drug discovery workflow.

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- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for Indan-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
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